4-isobutoxy-N-methyl-N-phenylbenzamide
Description
4-Isobutoxy-N-methyl-N-phenylbenzamide is a benzamide derivative characterized by a central benzene ring substituted with an isobutoxy group (-O-CH₂CH(CH₂CH₃)) at the para position and an N-methyl-N-phenylamide group (-N(CH₃)(C₆H₅)) at the amide nitrogen.
Properties
IUPAC Name |
N-methyl-4-(2-methylpropoxy)-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14(2)13-21-17-11-9-15(10-12-17)18(20)19(3)16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIIHZYKKZQBOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on structural analysis; †Not experimentally verified in available sources.
Functional Implications
- Isobutoxy Group : Present in all three compounds, this lipophilic substituent enhances membrane permeability, a critical factor in drug design. Its bulkiness may also affect binding affinity in biological targets .
- This could influence spectroscopic properties or target selectivity.
- Piperidinylcarbonyl Group () : This polar group may improve solubility compared to the N-methyl-N-phenylamide group in the target compound, suggesting divergent applications in solubility-driven contexts.
Research Findings on Analogous Benzamides
Spectroscopic Properties
While fluorescence data for this compound are unavailable, related benzamides with electron-withdrawing or donating substituents (e.g., nitro or methoxy groups) exhibit tunable fluorescence intensities. For example, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide demonstrates strong fluorescence at 420 nm, attributed to its methoxy and methyl groups . This suggests that the isobutoxy group in the target compound could similarly influence its electronic profile, though experimental validation is needed.
Critical Analysis of Available Data
- Molecular Weight vs. Bioavailability : The target compound’s lower molecular weight (282.35 g/mol) compared to (414.50 g/mol) may favor oral bioavailability, as per Lipinski’s rule of five.
- Synthetic Complexity : The absence of heterocycles or complex piperidine groups in the target compound could simplify synthesis relative to and .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
